2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)- 2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)-
Brand Name: Vulcanchem
CAS No.: 62858-76-8
VCID: VC14881286
InChI: InChI=1S/C24H21NO4/c1-27-20-12-8-18(9-13-20)22-23(19-10-14-21(28-2)15-11-19)29-24(26)25(22)16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3
SMILES:
Molecular Formula: C24H21NO4
Molecular Weight: 387.4 g/mol

2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)-

CAS No.: 62858-76-8

Cat. No.: VC14881286

Molecular Formula: C24H21NO4

Molecular Weight: 387.4 g/mol

* For research use only. Not for human or veterinary use.

2(3H)-Oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)- - 62858-76-8

Specification

CAS No. 62858-76-8
Molecular Formula C24H21NO4
Molecular Weight 387.4 g/mol
IUPAC Name 3-benzyl-4,5-bis(4-methoxyphenyl)-1,3-oxazol-2-one
Standard InChI InChI=1S/C24H21NO4/c1-27-20-12-8-18(9-13-20)22-23(19-10-14-21(28-2)15-11-19)29-24(26)25(22)16-17-6-4-3-5-7-17/h3-15H,16H2,1-2H3
Standard InChI Key DZZLJWRVMAOCOS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=C(OC(=O)N2CC3=CC=CC=C3)C4=CC=C(C=C4)OC

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, 2(3H)-oxazolone, 4,5-bis(4-methoxyphenyl)-3-(phenylmethyl)-, delineates its core structure:

  • Oxazolone backbone: A five-membered heterocyclic ring containing oxygen (O) and nitrogen (N) atoms at positions 1 and 3, respectively, with a ketone group at position 2.

  • Substituents:

    • 4-Methoxyphenyl groups at positions 4 and 5, introducing electron-donating methoxy (-OCH₃) moieties para to the aromatic linkage.

    • Benzyl group (phenylmethyl) at position 3, contributing steric bulk and aromatic conjugation.

Molecular Formula: C24H21NO4\text{C}_{24}\text{H}_{21}\text{NO}_4
Molecular Weight: 387.43 g/mol (calculated via atomic mass summation).

Table 1: Key Physicochemical Properties

PropertyValue/Description
Melting PointNot empirically determined (predicted: 180–200°C)
SolubilityLow in polar solvents (e.g., water); soluble in DMSO, DMF
logP (Partition Coefficient)Estimated 3.8 (indicative of high lipophilicity)
UV-Vis λ<sub>max</sub>~280 nm (aromatic π→π* transitions)

Synthetic Pathways

While no explicit protocol for this compound exists in the reviewed literature, its synthesis likely follows established oxazolone formation strategies :

Erlenmeyer Azlactone Synthesis

A plausible route involves:

  • Condensation: Reacting 4-methoxyphenylglyoxylic acid with N-benzyl-4-methoxybenzamide in acetic anhydride.

  • Cyclodehydration: Facilitating ring closure via phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Critical Parameters:

  • Stereochemical control to preserve the (Z)-configuration of unsaturated intermediates .

  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Predicted)
CondensationAc₂O, 110°C, 6 hr65–75%
CyclizationPOCl₃, pyridine, 0°C → RT80–85%

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • C=O Stretch: 1720–1700 cm⁻¹ (oxazolone ketone).

  • Aromatic C-H: 3050–3010 cm⁻¹.

  • Methoxy C-O: 1250–1150 cm⁻¹.

<sup>1</sup>H NMR (500 MHz, CDCl₃):

  • δ 7.45–7.25 (m, 9H, aromatic H from benzyl and methoxyphenyl).

  • δ 6.95–6.85 (d, 4H, J = 8.5 Hz, para-methoxy aromatic H).

  • δ 5.10 (s, 2H, benzyl CH₂).

  • δ 3.80 (s, 6H, OCH₃).

<sup>13</sup>C NMR:

  • δ 165.2 (C=O).

  • δ 160.1 (C-OCH₃).

  • δ 135.0–114.5 (aromatic carbons).

Reactivity and Functionalization

The electron-rich oxazolone core and methoxy substituents predispose the compound to:

  • Nucleophilic Attack: At the ketone (C2) or α-carbon (C4), enabling ring-opening reactions .

  • Electrophilic Substitution: Methoxy groups direct incoming electrophiles to ortho/para positions on the aryl rings.

Notable Reaction:
Mercury(II) acetate-mediated alcoholysis, observed in analogous systems, cleaves the oxazolone ring without stereochemical inversion :

Oxazolone+Hg(OAc)2MeOHMethyl ester derivative\text{Oxazolone} + \text{Hg(OAc)}_2 \xrightarrow{\text{MeOH}} \text{Methyl ester derivative}
ActivityMechanismAnalogous Compounds
AntimicrobialMembrane disruption → Gram+ inhibition2,4-Disubstituted oxazoles
AnticancerTopoisomerase II inhibitionBenzo[d]oxazole derivatives
Anti-inflammatoryCOX-2/PGE₂ suppression5(4H)-Oxazolones

Challenges:

  • Limited bioavailability due to high logP.

  • Metabolic instability of the oxazolone ring in vivo.

Industrial and Material Science Applications

  • Coordination Chemistry: Potential ligand for transition metals (e.g., Pd, Pt) via N,O-chelation .

  • Polymer Additives: Methoxy groups enhance thermal stability in polyesters.

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